molecular formula C17H25N3O5 B561986 4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate CAS No. 887406-71-5

4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate

Cat. No.: B561986
CAS No.: 887406-71-5
M. Wt: 351.403
InChI Key: LQAFRXODZHURMI-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, benzene, and other organic solvents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate is widely used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects through its reactive groups. The maleimide group reacts with sulfhydryl groups, forming stable thioether bonds. The carbazate group can react with carbohydrates, facilitating the formation of crosslinked products . These reactions are crucial for its applications in bioconjugation and other scientific fields.

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)19-18-15(23)12-6-4-11(5-7-12)10-20-13(21)8-9-14(20)22/h8-9,11-12H,4-7,10H2,1-3H3,(H,18,23)(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAFRXODZHURMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652622
Record name tert-Butyl 2-{4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexane-1-carbonyl}hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887406-71-5
Record name tert-Butyl 2-{4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexane-1-carbonyl}hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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